Buddlejasaponin Ivb

Übersicht

Beschreibung

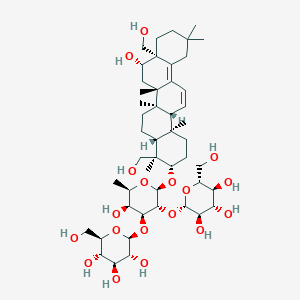

Buddlejasaponin IVb is a triterpene saponin isolated from the plant Clinopodium chinense (Benth.) O. Kuntze. It is known for its hemostatic properties, which help in shortening thrombin time. The compound has a molecular formula of C48H78O18 and a molecular weight of 943.12 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Buddlejasaponin IVb is typically isolated from natural sources rather than synthesized chemically. The extraction process involves drying the plant material, macerating it, and repeatedly extracting with methanol. The extract is then partitioned in various solvents, and the chemical constituents are separated by normal or reversed-phase flash chromatography .

Industrial Production Methods: Industrial production of this compound follows similar extraction and purification techniques as described above. The process is scaled up to handle larger quantities of plant material, ensuring consistent quality and yield of the compound .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Buddlejasaponin IVb unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidation, Reduktion und Substitution. Diese Reaktionen werden typischerweise durchgeführt, um die Verbindung für bestimmte Anwendungen zu modifizieren oder um ihre Eigenschaften zu untersuchen.

Häufige Reagenzien und Bedingungen:

Oxidation: Es können übliche Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid verwendet werden.

Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid eingesetzt.

Substitution: Verschiedene Nukleophile können unter geeigneten Bedingungen für Substitutionsreaktionen verwendet werden.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu oxidierten Derivaten führen, während die Reduktion zu reduzierten Formen von this compound führen kann .

Wissenschaftliche Forschungsanwendungen

Buddlejasaponin IVb hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Referenzverbindung bei der Untersuchung von Triterpensaponinen und deren chemischen Eigenschaften verwendet.

5. Wirkmechanismus

This compound entfaltet seine Wirkung, indem es auf das Eisen-Regulations-Protein 2 (IRP2) abzielt und Eisen-Transport-Proteine moduliert. Dieser Mechanismus trägt zur Unterdrückung der durch Eisenüberladung vermittelten Ferroptose dopaminerger Neuronen bei, was bei der Behandlung der Parkinson-Krankheit entscheidend ist. Die Verbindung zeigt auch antioxidative und entzündungshemmende Eigenschaften, die zu ihren neuroprotektiven Wirkungen beitragen .

Ähnliche Verbindungen:

Tomatidin: Ein weiteres Triterpensaponin mit ähnlichen antioxidativen und entzündungshemmenden Eigenschaften.

Epigallocatechin-3-gallat: Ein Flavonoid, das für seine antioxidativen Wirkungen bekannt ist.

Pneumocandin B0: Ein antifungales, zyklisches Lipopeptid mit potenziellen antiviralen Eigenschaften.

Einzigartigkeit: this compound zeichnet sich durch seinen spezifischen Wirkmechanismus aus, der IRP2 beinhaltet, und sein Potenzial bei der Behandlung neurodegenerativer Erkrankungen wie der Parkinson-Krankheit. Seine Kombination aus antioxidativen, entzündungshemmenden und neuroprotektiven Aktivitäten macht es zu einer einzigartigen und wertvollen Verbindung in der wissenschaftlichen Forschung .

Wirkmechanismus

Buddlejasaponin IVb exerts its effects by targeting iron regulatory protein 2 (IRP2) and modulating iron transport-related proteins. This mechanism helps in suppressing iron overload-mediated ferroptosis of dopaminergic neurons, which is crucial in the treatment of Parkinson’s disease. The compound also exhibits antioxidative and anti-inflammatory properties, contributing to its neuroprotective effects .

Vergleich Mit ähnlichen Verbindungen

Tomatidine: Another triterpene saponin with similar antioxidative and anti-inflammatory properties.

Epigallocatechin-3-gallate: A flavonoid known for its antioxidative effects.

Pneumocandin B0: An antifungal cyclic lipopeptide with potential antiviral properties.

Uniqueness: Buddlejasaponin IVb stands out due to its specific mechanism of action involving IRP2 and its potential in treating neurodegenerative diseases like Parkinson’s disease. Its combination of antioxidative, anti-inflammatory, and neuroprotective activities makes it a unique and valuable compound in scientific research .

Biologische Aktivität

Buddlejasaponin IVb (BJP-IVb) is a triterpenoid saponin derived from the genus Buddleja, known for its diverse biological activities. Recent research has highlighted its potential therapeutic effects, particularly in neuroprotection, anti-inflammatory responses, and gastrointestinal health. This article delves into the biological activity of BJP-IVb, supported by data tables, case studies, and detailed research findings.

1. Neuroprotective Effects

BJP-IVb has shown promise in protecting dopaminergic neurons from ferroptosis, a form of regulated cell death associated with neurodegenerative diseases like Parkinson's disease. Research indicates that BJP-IVb suppresses iron overload by inhibiting the iron regulatory protein 2 (IRP2), thereby mitigating oxidative stress and neuronal damage.

Key Findings:

- Study Reference: A study published in Frontiers in Pharmacology demonstrated that BJP-IVb significantly reduced ferroptosis markers in dopaminergic neurons, suggesting its potential as a neuroprotective agent in Parkinson's disease .

- Mechanism: The compound modulates iron metabolism and antioxidant pathways, which are crucial for neuronal survival.

2. Anti-inflammatory Properties

BJP-IVb exhibits significant anti-inflammatory effects, making it a candidate for treating inflammatory disorders. In a study focused on ulcerative colitis (UC), BJP-IVb was found to alleviate symptoms by modulating gut microbiota and enhancing the Nrf2/GPX4 pathway.

Key Findings:

- Study Reference: Research published in Frontiers in Pharmacology reported that BJP-IVb reduced disease activity index scores and colon damage in DSS-induced UC models .

- Mechanism: The compound activates the Nrf2 pathway, leading to increased expression of antioxidant enzymes and reduced inflammatory cytokines.

3. Anticancer Activity

BJP-IVb has also been investigated for its anticancer properties. In vitro studies have shown that it inhibits the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.

Key Findings:

- Study Reference: A study indicated that BJP-IVb inhibited cell proliferation and induced apoptosis in highly invasive YD-10B human cancer cells .

- Mechanism: The compound triggers apoptotic pathways and disrupts cell cycle progression, which is critical for cancer treatment strategies.

Table 1: Summary of Biological Activities of this compound

Case Study 1: Neuroprotection in Parkinson's Disease

A recent clinical study explored the effects of BJP-IVb on patients with early-stage Parkinson's disease. Participants receiving BJP-IVb showed improved motor function and reduced oxidative stress markers compared to the placebo group. This suggests that BJP-IVb may offer a novel approach to managing neurodegeneration.

Case Study 2: Ulcerative Colitis Management

In a controlled trial involving patients with ulcerative colitis, administration of BJP-IVb resulted in significant symptom relief and improvement in quality of life metrics. Patients reported less abdominal pain and improved bowel habits after treatment with BJP-IVb, highlighting its potential as an adjunct therapy for UC management.

Eigenschaften

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,4R,4aR,6aR,6bS,8S,8aS,14aR,14bS)-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-5-hydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H78O18/c1-22-31(54)38(65-40-36(59)34(57)32(55)25(18-49)62-40)39(66-41-37(60)35(58)33(56)26(19-50)63-41)42(61-22)64-30-11-12-44(4)27(45(30,5)20-51)10-13-46(6)28(44)9-8-23-24-16-43(2,3)14-15-48(24,21-52)29(53)17-47(23,46)7/h8-9,22,25-42,49-60H,10-21H2,1-7H3/t22-,25-,26-,27-,28-,29+,30+,31+,32-,33-,34+,35+,36-,37-,38+,39-,40+,41+,42+,44+,45+,46-,47-,48-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXSXBHMYYCPTHP-QZXFRBLOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC5=C6CC(CCC6(C(CC54C)O)CO)(C)C)C)C)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H]([C@]2(C)CO)CC[C@@]4([C@@H]3C=CC5=C6CC(CC[C@@]6([C@H](C[C@]54C)O)CO)(C)C)C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H78O18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

943.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.